Comparative Photolytic Efficiency: TMCPO vs. DCBPO in Radical Generation
In a direct head-to-head comparison, the photolytic α-scission quantum yield (φ(α)) of TMCPO (dicyclohexyl-2,4,6-trimethylbenzoyl phosphine oxide) was measured at 0.2, compared to 0.3 for its structural analog DCBPO (di-n-butyl-2,6-dichlorobenzoyl phosphine oxide) under identical UV irradiation conditions [1]. This 33% lower quantum yield for TMCPO indicates a more controlled and less efficient radical generation process upon light exposure. This is a critical differentiator for applications requiring precise photoinitiation kinetics, such as in the curing of coatings, adhesives, or 3D printing resins, where a slower, more manageable radical flux can prevent exothermic runaway and improve spatial resolution [1].
| Evidence Dimension | Photolytic α-Scission Quantum Yield |
|---|---|
| Target Compound Data | 0.2 |
| Comparator Or Baseline | DCBPO (di-n-butyl-2,6-dichlorobenzoyl phosphine oxide): 0.3 |
| Quantified Difference | 0.1 absolute difference; 33% lower for TMCPO |
| Conditions | UV irradiation; picosecond and nanosecond flash photolysis with ESR and optical absorption detection |
Why This Matters
This quantitative difference directly informs the selection of TMCPO over DCBPO when a photoinitiator with a lower, more controllable radical generation rate is required for improved process control in light-cured polymer systems.
- [1] The photolysis of acylphosphine oxides IV. investigations with di-n-butyl-2,6-dichlorobenzoyl phosphine oxide and dicyclohexyl-2,4,6-trimethylbenzoyl phosphine oxide. ScienceDirect, 2001. View Source
